molecular formula C12H13NO4 B2825043 N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide CAS No. 1354534-83-0

N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide

Cat. No.: B2825043
CAS No.: 1354534-83-0
M. Wt: 235.239
InChI Key: UVUNKDPYMQKHLX-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide is a synthetic furan-carboxamide derivative offered as a high-purity chemical building block for medicinal chemistry and drug discovery research. While specific biological data for this exact compound is not available in the current literature, its core structure is of significant interest to researchers. The furan-carboxamide moiety is a recognized pharmacophore in the development of novel bioactive molecules. Studies on closely related structural analogs have demonstrated a range of promising research applications, including serving as key intermediates in the synthesis of potential anticancer agents and as scaffolds for novel antimicrobial compounds . Furthermore, furan-2-carboxamide derivatives have been designed and evaluated for their antibiofilm activity against pathogens like Pseudomonas aeruginosa , functioning as potential quorum-sensing inhibitors . This compound provides researchers with a versatile template for constructing diverse chemical libraries and exploring structure-activity relationships (SAR). Researchers can utilize this chemical to probe new therapeutic areas, including antimicrobial, antifungal, and anticancer research. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-9(10-3-1-7-16-10)5-6-13-12(15)11-4-2-8-17-11/h1-4,7-9,14H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUNKDPYMQKHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and similarities between N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key References
This compound (Target) Furan-2-carboxamide 3-(Furan-2-yl)-3-hydroxypropyl chain C₁₃H₁₃NO₄ 263.25* Inferred
N-Cyclopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide (13) Furan-2-carboxamide Cyclopropyl amine, pyrazole-phenyl C₂₀H₁₈N₂O₂ 326.37
N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide (14) Thiophene-2-carboxamide Methoxyethyl amine, pyrazole-phenyl C₁₈H₁₉N₂O₂S 339.42
N-[3-(2-Furanyl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide Benzothiazole-2-carboxamide 3-(Furan-2-yl)-3-hydroxypropyl chain C₁₅H₁₄N₂O₃S 302.35
(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) Acrylamide Furan-2-yl, p-tolyl C₁₄H₁₃NO₂ 227.26

*Calculated based on molecular formula.

Key Observations :

  • Heterocycle Variations : The target compound and its analogs utilize diverse heterocycles (furan, thiophene, benzothiazole) that influence electronic properties and binding affinity. For example, thiophene in compound 14 enhances lipophilicity compared to furan-based structures .
  • Substituent Effects : The hydroxypropyl chain in the target compound and its benzothiazole analog () may improve aqueous solubility, whereas cyclopropyl (compound 13) or methoxyethyl (compound 14) groups increase steric bulk and metabolic stability .
  • Hybrid Structures : and describe furopyridine-carboxamide hybrids with fluorophenyl and trifluoroethyl groups, highlighting trends toward fluorinated motifs to optimize pharmacokinetics .

Functional Group Impact on Properties

  • Fluorinated Moieties : Analogs in , and 9 incorporate fluorine or trifluoromethyl groups to improve membrane permeability and metabolic stability .
  • Thiophene vs. Furan : Thiophene-based compound 14 () exhibits higher molecular weight and lipophilicity (logP ~3.1) compared to furan analogs, which may influence blood-brain barrier penetration .

Biological Activity

N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features two furan rings, which contribute to its chemical reactivity and biological properties. The presence of hydroxyl and carboxamide functional groups enhances its interaction with biological targets, making it a versatile candidate for therapeutic applications.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease progression, particularly in microbial infections. For example, it could disrupt bacterial cell wall synthesis by targeting bacterial enzymes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Potential : Research indicates that compounds with similar furan structures show promise in cancer therapy by inhibiting tumor cell proliferation. This compound's dual furan rings may enhance its efficacy against cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Tested Pathogens/Cells Outcome Reference
AntimicrobialEscherichia coli, Staphylococcus aureusSignificant inhibition observed
AntifungalVarious fungal strainsEffective against multiple strains
AnticancerVarious cancer cell linesInhibition of cell proliferation
Enzyme InhibitionBacterial enzymesDisruption of cell wall synthesis

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that this compound exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The compound was tested against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) that suggests it could be developed into a therapeutic agent for bacterial infections .
  • Anticancer Properties :
    In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth significantly. For instance, it was tested on the Lewis lung carcinoma model, where it showed a reduction in tumor size compared to control groups. This suggests potential applications in cancer treatment.
  • Mechanistic Insights :
    Research indicates that the compound may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways. This was evidenced by increased levels of pro-apoptotic factors when treated with the compound .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide?

The synthesis typically involves:

  • Cyclization reactions to form the furan and hydroxypropylcarbamoyl moieties.
  • Amide coupling between activated furan-2-carboxylic acid derivatives and the hydroxypropylamine intermediate.
    Critical conditions include:
  • Temperature control (e.g., 0–5°C for coupling reactions to minimize side products).
  • Solvent selection (e.g., dichloromethane or DMF for solubility and reactivity).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. How is structural confirmation achieved for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm connectivity of the furan rings, hydroxypropyl chain, and amide bond.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray crystallography (if crystals are obtainable): SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Intermediate Research Questions

Q. What methodologies are used to assess the compound’s biological activity against specific enzymes or receptors?

  • Enzyme inhibition assays : Measure IC50_{50} values using fluorogenic substrates or colorimetric readouts (e.g., for kinases or proteases).
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_{on}, koff_{off}) to immobilized targets like G-protein-coupled receptors.
  • Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 3–9) and monitor degradation via HPLC over 24–72 hours.
  • Metabolic stability assays : Use liver microsomes or hepatocytes to quantify half-life (t1/2_{1/2}) and identify metabolites via LC-MS/MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities or bioactivity data?

  • Orthogonal validation : Combine SPR (kinetics) with ITC (thermodynamics) to confirm binding.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methyl vs. trifluoromethyl groups) to test structure-activity relationships (SAR).
  • Molecular dynamics simulations : Identify conformational flexibility that may explain divergent activity across experimental setups .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading).
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic coupling steps.
  • In-line analytics : Real-time HPLC monitoring adjusts conditions dynamically to maximize yield .

Q. What computational tools predict pharmacokinetic properties and target interactions?

  • Molecular docking (AutoDock Vina, Schrödinger) : Models binding poses to receptors (e.g., furan rings engaging in π-π stacking with aromatic residues).
  • ADMET prediction (SwissADME) : Estimates logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulates electronic interactions at enzyme active sites .

Data Analysis and Interpretation

Q. How are crystallographic data analyzed to resolve ambiguous electron density in the compound’s structure?

  • SHELXL refinement : Adjust occupancy and thermal parameters for disordered regions.
  • Twinning analysis : Use PLATON to detect and model twinning in crystals with pseudo-symmetry.
  • Hydrogen-bonding networks : Validate using Mercury software to ensure geometric plausibility .

Q. What statistical methods address variability in biological replicate experiments?

  • ANOVA with post-hoc tests : Identifies significant differences across treatment groups.
  • Bland-Altman plots : Assess agreement between technical replicates in dose-response assays.
  • Bootstrapping : Generates confidence intervals for IC50_{50} values derived from nonlinear regression .

Advanced Methodological Challenges

Q. How can researchers differentiate between specific and nonspecific interactions in cellular assays?

  • Counter-screening : Test the compound against unrelated targets (e.g., unrelated kinases) to rule out promiscuity.
  • Cellular thermal shift assays (CETSA) : Measure target engagement by quantifying protein stability shifts after compound treatment.
  • CRISPR knockouts : Validate target specificity using cells lacking the putative receptor .

Q. What approaches validate the compound’s mechanism of action in vivo?

  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated proteins) in tissue samples.
  • Genetic knockdown models : Compare efficacy in wild-type vs. transgenic animals.
  • Radiolabeled analogs : Track compound distribution and target occupancy using PET or autoradiography .

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